molecular formula C10H11Cl2N3O B043068 N-(2,6-Dichloro-4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine CAS No. 65936-24-5

N-(2,6-Dichloro-4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B043068
CAS No.: 65936-24-5
M. Wt: 260.12 g/mol
InChI Key: UNLQUNJKRARBMB-UHFFFAOYSA-N
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Description

N-(2,6-Dichloro-4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dichloromethoxyphenyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dichloro-4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dichloro-4-methoxyaniline and glyoxal.

    Formation of Imidazole Ring: The reaction between 2,6-dichloro-4-methoxyaniline and glyoxal under acidic conditions leads to the formation of the imidazole ring.

    Reduction: The resulting intermediate is then reduced to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dichloro-4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can further modify the imidazole ring or the phenyl group.

    Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

N-(2,6-Dichloro-4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,6-Dichloro-4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-4-methoxyphenyl)methanol
  • 2-Chloro-N-(2,6-dichloro-4-methoxyphenyl)acetamide
  • 2,6-Dichloro-N-phenylaniline

Uniqueness

N-(2,6-Dichloro-4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine is unique due to its specific combination of a dichloromethoxyphenyl group and an imidazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.

Properties

IUPAC Name

N-(2,6-dichloro-4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N3O/c1-16-6-4-7(11)9(8(12)5-6)15-10-13-2-3-14-10/h4-5H,2-3H2,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLQUNJKRARBMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)NC2=NCCN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30496795
Record name N-(2,6-Dichloro-4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65936-24-5
Record name N-(2,6-Dichloro-4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,6-Dichloro-4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine
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N-(2,6-Dichloro-4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine
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N-(2,6-Dichloro-4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine
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N-(2,6-Dichloro-4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine
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